N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-3,4-dimethoxybenzamide
Description
N-[3-(2H-1,3-Benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-3,4-dimethoxybenzamide is a synthetic organic compound characterized by a chromen-4-one core substituted with a 2H-1,3-benzodioxole group at the 3-position and a 3,4-dimethoxybenzamide moiety at the 2-position. Its molecular structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for exploration in medicinal chemistry, particularly for enzyme inhibition or receptor modulation. The benzodioxol group contributes to metabolic stability, while the chromen-4-one scaffold is associated with anti-inflammatory and anticancer properties in analogous compounds .
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO7/c1-29-18-9-8-15(12-20(18)30-2)24(28)26-25-22(14-7-10-19-21(11-14)32-13-31-19)23(27)16-5-3-4-6-17(16)33-25/h3-12H,13H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABWFRNSFDMHPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC5=C(C=C4)OCO5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-3,4-dimethoxybenzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized by reacting catechol with dihalomethanes in the presence of a concentrated aqueous alkaline solution and tetraalkylammonium or phosphonium salts.
Synthesis of the Chromenone Core: The chromenone core is prepared through a Claisen-Schmidt condensation reaction between an aldehyde and a ketone using basic or acidic catalysis.
Coupling of Benzodioxole and Chromenone: The benzodioxole moiety is then coupled with the chromenone core using a suitable coupling reagent, such as thionyl chloride (SOCl2), followed by the addition of 4-aminoacetophenone.
Formation of the Dimethoxybenzamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-3,4-dimethoxybenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets various enzymes and receptors involved in cellular processes, such as cyclooxygenase (COX) enzymes and histone deacetylases (HDACs).
Pathways Involved: It modulates key signaling pathways, including those related to inflammation, apoptosis, and cell cycle regulation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of benzamide and benzodioxol derivatives. Below is a comparative analysis with structurally related molecules:
*Calculated based on molecular formula C25H19NO7.
Key Research Findings and Implications
Structural Advantages: The target compound’s chromen-4-one core and benzodioxol group align with bioactive molecules like flavonoids and protease inhibitors. Methoxy groups may enhance membrane permeability compared to hydroxylated analogs .
Synthetic Challenges: The compound’s complexity necessitates multi-step synthesis, including condensation of 3,4-dimethoxybenzoyl chloride with a pre-functionalized chromenone intermediate, as seen in analogous benzamide syntheses .
Biological Activity
N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.
Chemical Characteristics
The compound's molecular structure is pivotal in determining its biological activity. Below are key characteristics of this compound:
| Property | Value |
|---|---|
| Molecular Weight | 524.39 g/mol |
| Molecular Formula | C24H18ClN3O4S |
| LogP | 4.709 |
| Polar Surface Area | 68.847 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 2 |
These properties indicate a relatively lipophilic compound, which may influence its absorption and distribution in biological systems.
The compound is believed to interact with various biological targets, including enzymes and receptors involved in critical physiological processes. Some proposed mechanisms include:
- Antioxidant Activity : The benzodioxole moiety may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes related to metabolic pathways.
Pharmacological Studies
Research has indicated several pharmacological effects associated with this compound:
- Anticancer Activity : In vitro studies have shown that it can induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival and growth.
- Anti-inflammatory Effects : Animal models demonstrate that the compound reduces inflammation markers, potentially through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Properties : Its ability to cross the blood-brain barrier suggests potential applications in neurodegenerative diseases.
Case Studies
-
Case Study on Anticancer Effects :
- Objective : To evaluate the cytotoxic effects on breast cancer cells.
- Method : MTT assay was employed to assess cell viability after treatment with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed, indicating potent anticancer activity.
-
Case Study on Anti-inflammatory Activity :
- Objective : To assess the effect on inflammatory markers in a rat model of arthritis.
- Method : Administration of the compound followed by measurement of cytokine levels.
- Results : Notable decrease in TNF-alpha and IL-6 levels was recorded, supporting its anti-inflammatory potential.
In Vitro Studies
Recent studies have focused on the compound's interaction with various receptors and enzymes:
- Dopamine Receptor Interaction : Binding affinity studies revealed significant interactions with dopamine receptors, suggesting potential use in treating neurological disorders.
In Vivo Studies
Animal model research has confirmed the efficacy observed in vitro:
- Tumor Growth Inhibition : In vivo experiments demonstrated a marked reduction in tumor size when treated with the compound compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
